cis-1-((Benzyloxy)carbonyl)-5-methylpiperidine-3-carboxylic acid
Overview
Description
The compound “cis-1-((Benzyloxy)carbonyl)-5-methylpiperidine-3-carboxylic acid” is a derivative of piperidine, which is a heterocyclic organic compound. This compound contains a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms . The “benzyloxy” and “carbonyl” groups are functional groups attached to the piperidine ring, which can significantly affect the compound’s chemical properties and reactivity .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The “cis” designation in its name suggests that certain groups are on the same side of the piperidine ring . The exact three-dimensional structure would need to be confirmed using techniques such as X-ray crystallography .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For example, the carbonyl group is often involved in reactions such as nucleophilic addition or reduction . The benzyloxy group could potentially undergo reactions involving the benzyl ether linkage .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. These might include its solubility in various solvents, its melting and boiling points, and its spectral properties (such as IR, NMR, and UV/Vis spectra) .Mechanism of Action
Safety and Hazards
As with any chemical compound, handling “cis-1-((Benzyloxy)carbonyl)-5-methylpiperidine-3-carboxylic acid” would require appropriate safety precautions. The compound could potentially be harmful if inhaled, ingested, or if it comes into contact with skin . Always refer to the material safety data sheet (MSDS) for detailed safety information .
Future Directions
Properties
IUPAC Name |
(3R,5S)-5-methyl-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-11-7-13(14(17)18)9-16(8-11)15(19)20-10-12-5-3-2-4-6-12/h2-6,11,13H,7-10H2,1H3,(H,17,18)/t11-,13+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOYXQVSBDHHRLV-WCQYABFASA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=O)OCC2=CC=CC=C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H](CN(C1)C(=O)OCC2=CC=CC=C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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